molecular formula C17H25ClN2O3S B11353884 N-butyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-butyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11353884
M. Wt: 372.9 g/mol
InChI Key: VSHWKRNRIJBWFK-UHFFFAOYSA-N
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Description

N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a butyl group, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide: A similar compound with a tert-butyl group instead of a butyl group.

    N-methyl-1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide: A compound with a methyl group instead of a butyl group.

Uniqueness

N-BUTYL-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H25ClN2O3S

Molecular Weight

372.9 g/mol

IUPAC Name

N-butyl-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H25ClN2O3S/c1-2-3-10-19-17(21)14-8-11-20(12-9-14)24(22,23)13-15-6-4-5-7-16(15)18/h4-7,14H,2-3,8-13H2,1H3,(H,19,21)

InChI Key

VSHWKRNRIJBWFK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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